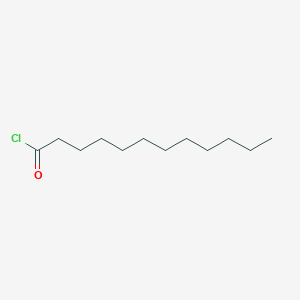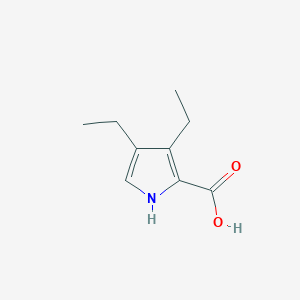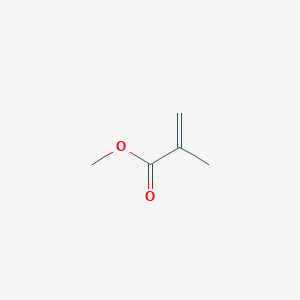
3-(2,3-二羟基苯基)丙酸
描述
3-(2,3-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It has the molecular formula C9H10O4 .
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dihydroxyphenyl)propanoic acid consists of a propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3 . The average mass is 181.166 Da and the monoisotopic mass is 181.050629 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.8±27.0 °C at 760 mmHg, and a melting point of 118-122 °C . The molecular weight is 182.173 .科学研究应用
Microbial Metabolism Research
- Field : Microbiology
- Application : “3-(2,3-Dihydroxyphenyl)propanoic acid” is used in the study of human microbial metabolism of quercetin .
- Method : In the study, both unformulated and phytosome-formulated quercetin were fermented with human fecal microbiota for 24 hours. The extent of the microbial metabolism of quercetin was higher in the unformulated ingredient, in a time-dependent manner .
- Results : Quercetin of both products was bioaccessible to colonic microbiota, resulting in the production of phenylpropanoic acid, phenylacetic acid and benzoic acid derivatives .
Growth Substrate for E. coli
- Field : Microbiology
- Application : “3-(2,3-Dihydroxyphenyl)propanoic acid” is suitable as a growth substrate for various strains of E. coli .
Enzyme Catalysis Research
- Field : Biochemistry
- Application : This compound is used in the study of the catalytic activity of the two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa .
- Method : Escherichia coli cells expressing the hpaB gene encoding the monooxygenase component and the hpaC gene encoding the oxidoreductase component were prepared. These cells exhibited oxidation activity toward 3-(4-hydroxyphenyl)propanoic acid, ferulic acid, and coniferaldehyde to produce the corresponding ortho-diphenols .
- Results : The experimental setup achieved the high-yield production of caffeic acid, i.e., 56.6 mM (10.2 g/L) within 24 hours .
Microbial Metabolism of Catechin Stereoisomers
- Field : Microbiology
- Application : “3-(2,3-Dihydroxyphenyl)propanoic acid” is used as a standard in the study of microbial metabolism of catechin stereoisomers .
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : This compound is used as a building block for the synthesis of heterocyclic compounds .
Modulation of Inflammation and Synaptic Plasticity
- Field : Neurobiology
- Application : Dihydrocaffeic acid (DHCA; systematic name 3-(3,4-dihydroxyphenyl)propanoic acid) is a phytochemical found in grapes and other plants. DHCA is known to lower IL-6 production through down regulation of DNMT1 expression and inhibition of DNA methylation of the IL-6 gene in mice .
- Results : DHCA in combination with malvidin-3′-O-glucoside (Mal-gluc) is effective in promoting resilience against stress by modulating brain synaptic plasticity and peripheral inflammation .
安全和危害
属性
IUPAC Name |
3-(2,3-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSXQJWBGMRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958342 | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroxyphenyl)propanoic acid | |
CAS RN |
3714-73-6 | |
| Record name | 2,3-Dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)









![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)


